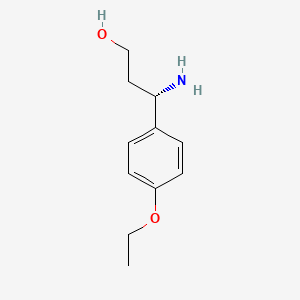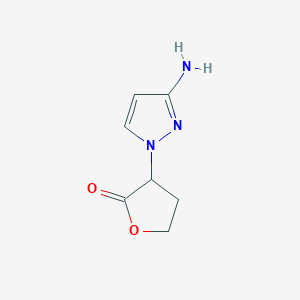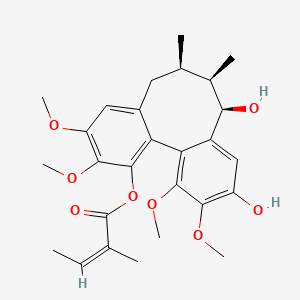
schisantherinF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schisantherin F is a bioactive lignan compound primarily found in the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Schisantherin F has garnered significant attention in recent years due to its potential therapeutic applications in treating various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin F typically involves the extraction from Schisandra chinensis using methods such as ultrasonic extraction or a combination of ultrasonic and microwave techniques. The extract is then purified using macroporous resin methods .
Industrial Production Methods: Industrial production of Schisantherin F follows similar extraction and purification techniques but on a larger scale. The use of advanced extraction technologies ensures higher yields and purity of the compound, making it suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: Schisantherin F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of Schisantherin F, while reduction may produce reduced forms with different pharmacological properties.
Aplicaciones Científicas De Investigación
Schisantherin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and its chemical properties.
Biology: Investigated for its role in cellular protection and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and inflammation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of Schisantherin F involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Actions: Modulating neurotransmitter levels and protecting neurons from damage.
These actions are mediated through pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress .
Comparación Con Compuestos Similares
- Schisantherin A
- Schisantherin B
- Schisantherin C
- Schisantherin D
- Schisantherin E
Comparison: Schisantherin F is unique among these compounds due to its distinct chemical structure and specific pharmacological properties. While all Schisantherins share some common bioactivities, such as antioxidant and anti-inflammatory effects, Schisantherin F has shown superior neuroprotective effects in various studies .
Propiedades
Fórmula molecular |
C27H34O8 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
[(9R,10R,11R)-11,14-dihydroxy-4,5,15,16-tetramethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H34O8/c1-9-13(2)27(30)35-26-20-16(11-19(31-5)24(26)33-7)10-14(3)15(4)22(29)17-12-18(28)23(32-6)25(34-8)21(17)20/h9,11-12,14-15,22,28-29H,10H2,1-8H3/b13-9-/t14-,15-,22-/m1/s1 |
Clave InChI |
KFTCQKGLZKQBNY-XPNORVLBSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC(=C(C(=C32)OC)OC)O)O)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC(=C(C(=C32)OC)OC)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


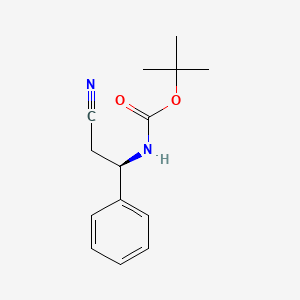

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)

![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
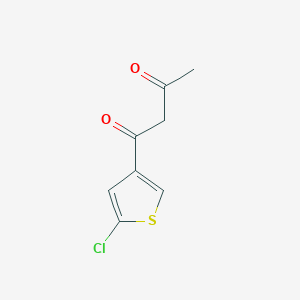
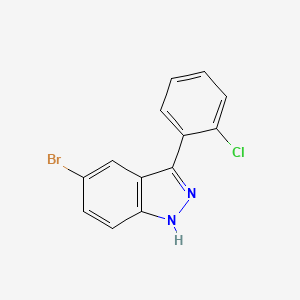

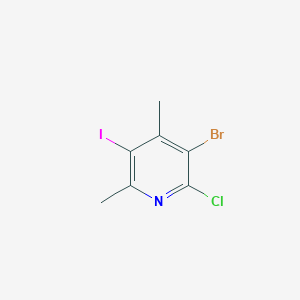
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)

